molecular formula C20H18N2O7 B11591201 2-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid

2-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid

Cat. No.: B11591201
M. Wt: 398.4 g/mol
InChI Key: FNDLYJQFOLDVKB-UHFFFAOYSA-N
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Description

2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID is a complex organic compound with a unique structure that includes an isoindole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole ring and the subsequent attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-4,5-DIMETHOXYBENZOIC ACID is unique due to its specific structural features, such as the presence of both an isoindole ring and a dimethoxybenzoic acid moiety

Properties

Molecular Formula

C20H18N2O7

Molecular Weight

398.4 g/mol

IUPAC Name

2-[(2-ethyl-1,3-dioxoisoindole-5-carbonyl)amino]-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C20H18N2O7/c1-4-22-18(24)11-6-5-10(7-12(11)19(22)25)17(23)21-14-9-16(29-3)15(28-2)8-13(14)20(26)27/h5-9H,4H2,1-3H3,(H,21,23)(H,26,27)

InChI Key

FNDLYJQFOLDVKB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=C(C=C3C(=O)O)OC)OC

Origin of Product

United States

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